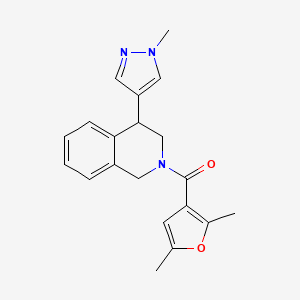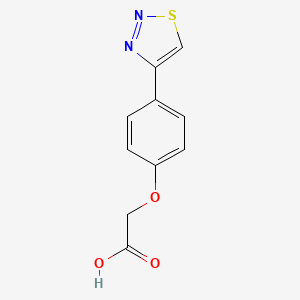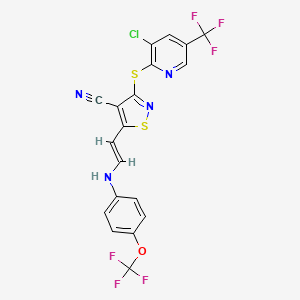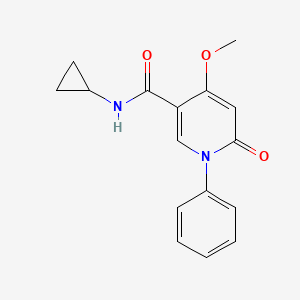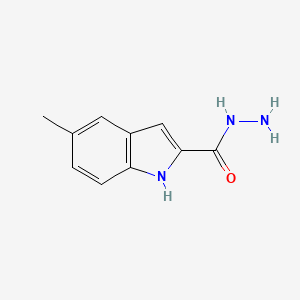
5-methyl-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C10H11N3O . It has a molecular weight of 189.21 and a predicted density of 1.298±0.06 g/cm3 .
Physical And Chemical Properties Analysis
5-methyl-1H-indole-2-carbohydrazide has a predicted density of 1.298±0.06 g/cm3 . Its melting point is reported to be between 249-250 °C .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . Some 5-hydroxy alkylated ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate derivatives were found to have anti-inflammatory and analgesic activity .
Anticancer Activity
Indole derivatives have been found to exhibit anticancer properties . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for anti-HIV treatment .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . They neutralize highly reactive hydroxyl radicals via electron donation .
Neuroprotective Action
5-Methoxyindole-2-carboxylic acid (5MICA), a derivative of indole, has shown beneficial neuroprotective action against ischemic stroke injury and functional improvements after stroke in rats . It acts as an inhibitor of the mitochondrial dihydrolipoamide dehydrogenase (DLDH), which contributes to chemical preconditioning and neuroprotection against ischemic injury .
Future Directions
Indole derivatives, including 5-methyl-1H-indole-2-carbohydrazide, have attracted increasing attention in recent years due to their various biological activities . Future research may focus on exploring novel methods of synthesis and investigating their potential applications in pharmaceutical compounds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-methyl-1h-indole-2-carbohydrazide, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, indicating that they may affect the biochemical pathways involved in viral replication .
Result of Action
Indole derivatives are known to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have been reported to inhibit the replication of influenza A .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
properties
IUPAC Name |
5-methyl-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-2-3-8-7(4-6)5-9(12-8)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJKWSIJTMSTCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-indole-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2367294.png)
![Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2367296.png)
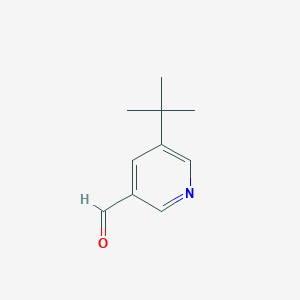
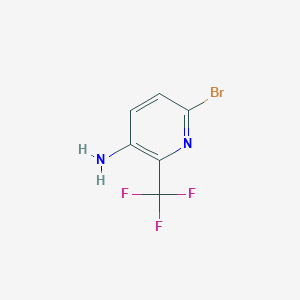
![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)
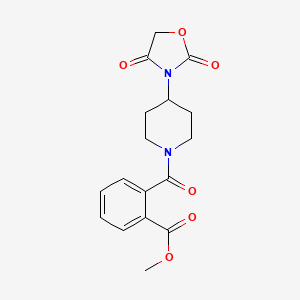
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2367303.png)
![5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367304.png)
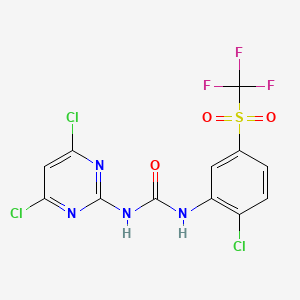
![6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2367306.png)
